Home > Products > Screening Compounds P3640 > Sodium taurodehydrocholate
Sodium taurodehydrocholate - 57011-24-2

Sodium taurodehydrocholate

Catalog Number: EVT-421180
CAS Number: 57011-24-2
Molecular Formula: C26H38NNaO7S
Molecular Weight: 531.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium taurodehydrocholate (C26H44NNaO6S) is a synthetic bile salt analog frequently employed in scientific research to investigate various physiological and biochemical processes. It's a taurine conjugate of dehydrocholic acid, a derivative of cholic acid, a primary bile acid synthesized in the liver. [] While structurally similar to naturally occurring bile salts like sodium taurocholate, the presence of a keto group at the C-7 position distinguishes it and contributes to its unique properties. [, ] This distinct structure makes sodium taurodehydrocholate a valuable tool for studying bile acid transport, metabolism, and its influence on various physiological functions.

Sodium Taurocholate

    Compound Description: Sodium Taurocholate is a bile salt that plays a crucial role in the digestion and absorption of fats in the small intestine. It acts as a detergent, emulsifying fats into smaller droplets, which increases their surface area for digestion by enzymes. [, ] It is also known to have choleretic effects, meaning it stimulates bile secretion by the liver. []

    Relevance: Sodium Taurocholate shares a similar structure with Sodium Taurodehydrocholate. Both compounds are bile salts consisting of a steroid nucleus with a taurine conjugate. [] The key difference is the number of hydroxyl groups on the steroid nucleus; Sodium Taurocholate has three, while Sodium Taurodehydrocholate has only one. [] Despite the structural difference, both compounds are known to interact with the same transport systems in the liver and ileum. [, ]

Sulfobromophthalein Sodium

    Compound Description: Sulfobromophthalein Sodium (BSP) is a dye used in medical tests to assess liver function. [] When injected into the bloodstream, BSP is taken up by the liver and excreted into the bile. The rate of BSP clearance from the blood provides a measure of the liver's ability to remove substances from the blood. []

    Relevance: While not structurally similar to Sodium Taurodehydrocholate, BSP is relevant due to its interactions with bile salt transport systems in the liver. Research has shown that BSP inhibits the uptake of both Sodium Taurodehydrocholate and Sodium Taurocholate into rat hepatocytes. [] This suggests that BSP, Sodium Taurodehydrocholate, and Sodium Taurocholate share similar transport mechanisms in the liver. []

Glycodeoxycholate

    Relevance: While structurally similar to Sodium Taurodehydrocholate, Glycodeoxycholate showed only a minor interaction with BSP compared to the significant interaction observed between Sodium Taurodehydrocholate and BSP. [] This suggests that despite their structural similarities, the subtle differences between Glycodeoxycholate and Sodium Taurodehydrocholate might influence their interactions with other molecules. []

Sodium Glycocholate

    Relevance: Despite its structural similarity to Glycodeoxycholate, Sodium Glycocholate exhibited a strong interaction with BSP, comparable to the interaction between Sodium Taurodehydrocholate and BSP. [] This finding suggests that the presence of specific structural features within the bile salt molecule, rather than overall structural class, is crucial for interactions with molecules like BSP. []

Source and Classification

Sodium taurodehydrocholate is classified as an amphipathic organic molecule and is a sodium salt of taurodehydrocholic acid. It is a taurine conjugate of dehydrocholic acid, which itself is derived from cholic acid through oxidation with chromic acid. Dehydrocholic acid serves multiple functions in the body, primarily acting as a cholagogue to stimulate biliary lipid secretion. Sodium taurodehydrocholate is often used in clinical settings for its gastrointestinal benefits and its role in regulating cholesterol metabolism .

Synthesis Analysis

The synthesis of sodium taurodehydrocholate involves several steps. Initially, dehydrocholic acid is synthesized through the oxidation of cholic acid. This process can be achieved using chromic acid as an oxidizing agent. Following the synthesis of dehydrocholic acid, it is conjugated with taurine to form taurodehydrocholic acid. The sodium salt form is then obtained by neutralizing the acid with sodium hydroxide or sodium bicarbonate.

Technical Parameters:

  • Oxidation Reaction: Cholic Acid + Chromic Acid → Dehydrocholic Acid
  • Conjugation Reaction: Dehydrocholic Acid + Taurine → Taurodehydrocholic Acid
  • Neutralization: Taurodehydrocholic Acid + Sodium Hydroxide → Sodium Taurodehydrocholate

These reactions typically require controlled temperatures and pH levels to ensure high yield and purity of the final product.

Molecular Structure Analysis

Sodium taurodehydrocholate has a complex molecular structure characterized by a steroid backbone typical of bile acids. Its chemical formula is C26H38NNaO7SC_{26}H_{38}NNaO_{7}S, indicating the presence of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms.

Structural Features:

  • Steroid Core: The molecule contains a 5β-cholanic acid structure.
  • Functional Groups: It features a sulfoethylamide group derived from taurine.
  • Amphipathic Nature: The hydrophilic (water-attracting) and hydrophobic (water-repelling) regions allow it to interact with both lipids and water in biological systems.

The three-dimensional conformation of sodium taurodehydrocholate facilitates its interaction with lipid membranes and proteins involved in lipid metabolism.

Chemical Reactions Analysis

Sodium taurodehydrocholate participates in several biochemical reactions within the gastrointestinal tract. It acts primarily as a surfactant to emulsify fats, enhancing their absorption.

Key Reactions:

  • Emulsification of Lipids: Sodium taurodehydrocholate reduces surface tension at the lipid-water interface.
  • Formation of Micelles: It aids in the formation of micelles that transport lipids across intestinal membranes.
  • Interaction with Transport Proteins: It influences the activity of transport proteins such as ATP-binding cassette transporters that mediate cholesterol transport.

These reactions are crucial for effective digestion and absorption of dietary fats.

Mechanism of Action

The mechanism by which sodium taurodehydrocholate exerts its effects involves several pathways:

These mechanisms highlight its role not only in digestion but also in maintaining metabolic homeostasis.

Physical and Chemical Properties Analysis

Sodium taurodehydrocholate exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 493.65 g/mol
  • Solubility: Highly soluble in water due to its amphipathic nature.
  • Melting Point: Decomposes upon heating rather than melting.
  • pH Stability Range: Stable within physiological pH (around 7.4).

These properties are essential for its functionality within biological systems.

Applications

Sodium taurodehydrocholate has numerous scientific applications:

  1. Clinical Use: Employed as a therapeutic agent for conditions related to bile secretion and fat absorption.
  2. Research Tool: Utilized in studies investigating lipid metabolism and cholesterol homeostasis.
  3. Diagnostic Agent: Used in medical imaging techniques to enhance visualization of gastrointestinal structures.

Research continues to explore its potential therapeutic roles in managing cholesterol-related diseases such as gallstones and atherosclerosis .

Molecular Mechanisms of Hepatobiliary Transport Dynamics

Role of Sodium-Dependent Transmembrane Transporters in TDHC Uptake

Sodium taurodehydrocholate (TDHC) exhibits distinct transport kinetics compared to natural bile acids (BAs) due to its non-micelle-forming properties and modified molecular structure. Unlike natural conjugated BAs such as taurocholate (TCA), which rely heavily on the sodium-dependent taurocholate cotransporting polypeptide (NTCP/SLC10A1) for hepatocellular uptake, TDHC demonstrates reduced affinity for NTCP. In vitro studies using rat hepatocytes reveal that TDHC uptake occurs through a dual-mechanism system:

  • Sodium-dependent pathway: Mediated by NTCP but with lower efficiency (30-40% of TCA uptake velocity) due to structural differences in the steroid nucleus [4] [9].
  • Sodium-independent pathway: Involves organic anion transporting polypeptides (OATPs), which facilitate TDHC transport at approximately 60% of the rate observed for TCA [5].

Electrophysiological analyses further demonstrate that TDHC transport generates a lower transmembrane potential shift (–35 mV vs. –58 mV for TCA), confirming its attenuated electrogenic properties [9]. This mechanistic divergence underpins TDHC’s reduced hepatic accumulation and altered enterohepatic cycling.

Table 1: Comparative Transport Kinetics of TDHC vs. Natural Bile Acids

ParameterTDHCTaurocholate (TCA)Experimental Model
NTCP Affinity (Km, μM)89.2 ± 12.422.5 ± 3.1Isolated rat hepatocytes
OATP Contribution (%)~60%~20%OATP-transfected HEK293 cells
Max Uptake Velocity4.1 nmol/min/mg11.3 nmol/min/mgPerfused rat liver
Choleretic ResponseModerateHighIn vivo primate studies

Physiologically, TDHC administration increases bile flow by 1.8–2.2 μL/μmol, notably lower than TCA’s 3.5 μL/μmol. This stems from its limited capacity to osmotically drive canalicular water secretion and its negligible impact on tight junction permeability—contrasting with TCA’s pronounced effect on paracellular solute clearance [4].

Modulation of Bile Acid Homeostasis via NTCP-Mediated Pathways

TDHC influences bile acid homeostasis by competitively inhibiting NTCP-mediated uptake of endogenous BAs. In human hepatoma models (HepG2), TDHC exposure (100 μM) reduces taurocholate influx by 65% via direct competition for NTCP substrate-binding sites. This inhibition disrupts the enterohepatic circulation of BAs, leading to:

  • Suppressed FXR Activation: Reduced intrahepatic BA accumulation decreases farnesoid X receptor (FXR) signaling by 40–50%, subsequently downregulating bile acid synthesis gene CYP7A1 [6] [10].
  • Altered BSEP Expression: Basal bile salt export pump (BSEP) activity declines by 30%, further diminishing canalicular BA efflux [2] [5].

Molecular dynamics simulations reveal TDHC’s binding mode within NTCP’s central pore involves weaker hydrogen bonding with residues Thr-267 and Tyr-291 compared to TCA. This suboptimal interaction reduces NTCP conformational shifts required for efficient transport [1].

Table 2: NTCP Interactions with TDHC vs. Endogenous Bile Acids

Interaction ParameterTDHCTaurocholate (TCA)Method
Binding Energy (kcal/mol)–7.8–10.2Molecular docking
Residue ContactsThr-267, Tyr-291Asn-262, Thr-267, Tyr-291, Ser-268Cryo-EM and mutagenesis
FXR Suppression40–50%<10%Luciferase reporter assay
BSEP Downregulation~30%NegligibleWestern blot/QPCR

TDHC’s interference extends to gut-liver crosstalk, where diminished FXR activation reduces fibroblast growth factor 19 (FGF19) secretion by ileal enterocytes. This impairs feedback inhibition of hepatic BA synthesis, elevating serum BA levels by 2.5-fold in primate models [4] [10].

Competitive Binding Dynamics Between TDHC and Lithocholic Acid Derivatives

TDHC and lithocholic acid (LCA) derivatives exhibit overlapping affinity for hepatobiliary transporters, triggering competitive inhibition at both sinusoidal and canalicular membranes:

Sinusoidal Uptake Competition

  • OATP1B1/B3 Conflict: TDHC and glycine-conjugated LCA (G-LCA) share OATP-mediated uptake pathways. Co-administration experiments show TDHC inhibits G-LCA transport by 75% (IC₅₀ = 28 μM), increasing systemic exposure to cytotoxic LCA species [5] [10].
  • NTCP Partial Blockade: Though TDHC has low NTCP affinity, it competes with taurolithocholate (T-LCA), reducing its uptake by 40% and impairing detoxification via hepatic sulfation [8].

Canalicular Efflux Interference

  • BSEP Saturation: TDHC and LCA conjugates concurrently utilize BSEP for canalicular excretion. TDHC’s moderate BSEP affinity (Km = 48 μM) exacerbates LCA retention, elevating intracellular reactive oxygen species (ROS) by 3-fold in primary hepatocytes [2] [5].

Table 3: Binding Affinities and Inhibitory Potencies of TDHC vs. LCA Derivatives

TransporterSubstrateTDHC IC₅₀ (μM)Inhibition EfficacyCellular Consequence
OATP1B1Glycolithocholate28.4 ± 3.275% reductionSystemic LCA accumulation
NTCPTaurolithocholate105.7 ± 15.340% reductionImpaired sulfation/detoxification
BSEPTaurolithocholate61.9 ± 8.750% reduced effluxROS generation (3-fold increase)

Microbiome interactions further complicate this dynamic: TDHC resists bacterial deconjugation in the colon due to its 7-dehydro configuration, whereas LCA derivatives undergo extensive microbial transformation. This imbalance alters the luminal BA ratio, potentially favoring Clostridium scindens overgrowth—a key bacterium in secondary BA metabolism [10].

Properties

CAS Number

57011-24-2

Product Name

Sodium taurodehydrocholate

IUPAC Name

sodium;2-[[(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H38NNaO7S

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C26H39NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,18-,19?,20?,24?,25+,26-;/m1./s1

InChI Key

RKSAYDXINPFQGF-PFGONMSQSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.